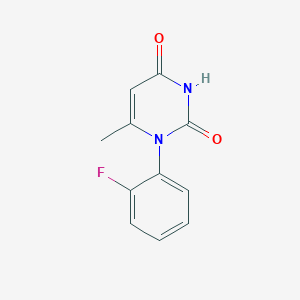![molecular formula C13H18N2OS B4964199 N-[(isobutylamino)carbonothioyl]-2-methylbenzamide](/img/structure/B4964199.png)
N-[(isobutylamino)carbonothioyl]-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(isobutylamino)carbonothioyl]-2-methylbenzamide, also known as Sunitinib, is a small molecule inhibitor of receptor tyrosine kinases (RTKs). It is used in the treatment of various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors.
作用机制
N-[(isobutylamino)carbonothioyl]-2-methylbenzamide works by binding to the ATP-binding site of RTKs and preventing their activation. This leads to a reduction in downstream signaling pathways that are involved in the growth and proliferation of cancer cells. Additionally, this compound also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It reduces the expression of genes involved in angiogenesis, cell cycle regulation, and cell survival. It also induces apoptosis, a process by which cancer cells undergo programmed cell death. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells.
实验室实验的优点和局限性
One of the advantages of using N-[(isobutylamino)carbonothioyl]-2-methylbenzamide in lab experiments is its specificity for RTKs. This allows researchers to study the effects of inhibiting specific receptors on cancer cell growth and proliferation. Additionally, this compound has been shown to have a broad spectrum of activity against different types of cancer. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer to cells in culture.
未来方向
There are several future directions for the research and development of N-[(isobutylamino)carbonothioyl]-2-methylbenzamide. One area of research is the identification of biomarkers that can predict the response of cancer cells to this compound. This can help to personalize treatment and improve patient outcomes. Another area of research is the development of combination therapies that can enhance the anti-cancer activity of this compound. Finally, there is a need for the development of more efficient synthesis methods that can increase the yield of this compound and reduce the cost of production.
Conclusion
In conclusion, this compound is a promising anti-cancer drug that has been extensively studied for its ability to inhibit RTKs and reduce the growth and proliferation of cancer cells. Its mechanism of action involves binding to the ATP-binding site of RTKs and preventing their activation. This compound has several biochemical and physiological effects, including the inhibition of angiogenesis and induction of apoptosis. While there are some limitations to using this compound in lab experiments, there are also several future directions for its research and development that can improve its effectiveness and reduce its cost of production.
合成方法
N-[(isobutylamino)carbonothioyl]-2-methylbenzamide is synthesized through a multi-step process that involves the reaction of 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide with isobutylamine followed by the reaction of the resulting intermediate with carbon disulfide. The final product is obtained through the reaction of the intermediate with 4-methylbenzenesulfonyl chloride. The yield of the final product is around 35-40%.
科学研究应用
N-[(isobutylamino)carbonothioyl]-2-methylbenzamide has been extensively studied for its anti-cancer properties. It inhibits the activity of several RTKs, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-KIT). By inhibiting these receptors, this compound reduces the growth and proliferation of cancer cells.
属性
IUPAC Name |
2-methyl-N-(2-methylpropylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-9(2)8-14-13(17)15-12(16)11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILYXXWDISIBCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-diethyl-3-{[(3-thienylmethyl)amino]methyl}-2-pyridinamine](/img/structure/B4964118.png)
![N~1~-(3-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4964122.png)


![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B4964149.png)
![N-(2-furylmethyl)-2-{3-[3-(1,3-thiazol-2-yl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B4964160.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B4964166.png)


![4-{[(4-chloro-2-nitrophenyl)amino]methylene}-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4964193.png)
![1,4-bis{[(3,5-dimethylbenzyl)thio]acetyl}piperazine](/img/structure/B4964217.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B4964223.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4964231.png)